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molecular formula C10H10ClNO B8482938 Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

Aziridine, 1-(o-chlorobenzoyl)-2-methyl-

Cat. No. B8482938
M. Wt: 195.64 g/mol
InChI Key: XOEWORRKNQBNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620825B1

Procedure details

To a stirred solution of diisopropylamine (15.4 mL) in dry tetrahydrofuran (100 mL) cooled at −50° C., was added a solution of 1.6 M n-butyllithium in hexane (69 mL) dropwise. After addition, the resulting mixture was stirred for 10 min at the same temperature, followed by the addition of a solution of γ-picoline (20 g) in dry tetrahydrofuran (10 mL) at −30° C. After an additional 1 h stirring, a solution of N-(2-chlorobenzoyl)propyleneimine (20 g) in dry tetrahydrofuran (10 mL) was added dropwise to the resulting mixture at −10° C. After addition the mixture was stirred for another 2 h at ambient temperature. Water (100 mL) was added to the mixture and extracted with ethyl acetate. The extract was washed with water, dried, and concentrated under reduced pressure. The residue was purified using silica-gel column chromatography (hexane-ethyl acetate, 1:1) to give the title compound (16.4 g, yield 71%).
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
71%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[N:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1.CC1N([C:24]([C:26]2[C:31]([Cl:32])=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:25])C1>O1CCCC1.CCCCCC.O>[Cl:32][C:31]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[C:24](=[O:25])[CH2:19][C:16]1[CH:17]=[CH:18][N:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
15.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
69 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
CC1CN1C(=O)C2=CC=CC=C2Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 10 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
After an additional 1 h stirring
Duration
1 h
ADDITION
Type
ADDITION
Details
After addition the mixture
STIRRING
Type
STIRRING
Details
was stirred for another 2 h at ambient temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(CC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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